molecular formula C9H17Cl2N3S B14671308 2-Amino-6-ethyl-4,5,7,8-tetrahydro-6H-thiazolo(5,4-d)azepine dihydrochloride CAS No. 36085-42-4

2-Amino-6-ethyl-4,5,7,8-tetrahydro-6H-thiazolo(5,4-d)azepine dihydrochloride

Cat. No.: B14671308
CAS No.: 36085-42-4
M. Wt: 270.22 g/mol
InChI Key: FRFBYBDFQYKFKP-UHFFFAOYSA-N
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Description

2-Amino-6-ethyl-4,5,7,8-tetrahydro-6H-thiazolo(5,4-d)azepine dihydrochloride is a compound known for its pharmacological properties, particularly as a hypotensive agent. It has been characterized to exhibit effects similar to clonidine, a medication used to treat high blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-ethyl-4,5,7,8-tetrahydro-6H-thiazolo(5,4-d)azepine dihydrochloride involves the reaction of hydrazonoyl halides with specific precursors under controlled conditions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-ethyl-4,5,7,8-tetrahydro-6H-thiazolo(5,4-d)azepine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the compound’s functional groups, potentially altering its pharmacological properties.

    Reduction: This reaction can be used to reduce specific functional groups within the compound.

    Substitution: This reaction involves replacing one functional group with another, which can be useful in modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazoloazepine compounds.

Scientific Research Applications

2-Amino-6-ethyl-4,5,7,8-tetrahydro-6H-thiazolo(5,4-d)azepine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-ethyl-4,5,7,8-tetrahydro-6H-thiazolo(5,4-d)azepine dihydrochloride involves its interaction with α-adrenoceptors. It stimulates these receptors, leading to a decrease in sympathetic nervous system activity, which in turn reduces blood pressure. The compound also facilitates the vagally-mediated baroreceptor reflex, contributing to its hypotensive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-ethyl-4,5,7,8-tetrahydro-6H-thiazolo(5,4-d)azepine dihydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to act on both peripheral and central nervous system sites sets it apart from other similar compounds.

Properties

CAS No.

36085-42-4

Molecular Formula

C9H17Cl2N3S

Molecular Weight

270.22 g/mol

IUPAC Name

6-ethyl-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine;dihydrochloride

InChI

InChI=1S/C9H15N3S.2ClH/c1-2-12-5-3-7-8(4-6-12)13-9(10)11-7;;/h2-6H2,1H3,(H2,10,11);2*1H

InChI Key

FRFBYBDFQYKFKP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C(CC1)SC(=N2)N.Cl.Cl

Origin of Product

United States

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